16alpha,17beta-Estriol 17-(beta-D-glucuronide)

Descripción

Historical Context and Discovery

The discovery and characterization of 16 alpha, 17 beta-estriol 17-(beta-D-glucuronide) emerged from early twentieth-century investigations into estrogen metabolism and the development of the first commercial estrogen preparations. The compound gained initial recognition through the pioneering work on estrogen conjugates extracted from pregnant women's urine during the 1920s and 1930s. These early studies led to the development of Progynon, an orally active estrogen formulation developed by Adolf Butenandt at Schering and introduced in Germany in 1928, which was reportedly the first sex hormone product and hence also the first estrogen product to be introduced for medical use.

The historical significance of 16 alpha, 17 beta-estriol 17-(beta-D-glucuronide) became further established with the development of Emmenin, created by James Collip at Ayerst and introduced in Canada in 1930. These early estrogen preparations were essentially concentrated forms of estrogen conjugates, including estriol glucuronides, extracted from the urine of pregnant women. The recognition that estriol glucuronide was a major component of these preparations, constituting about 35 to 46 percent of total content, marked a crucial milestone in understanding steroid hormone metabolism. This historical context demonstrates how the compound served as both a research tool and a therapeutic agent, laying the groundwork for modern understanding of estrogen biochemistry and the development of subsequent hormone replacement therapies.

Nomenclature and Classification

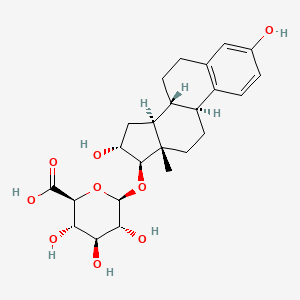

The compound 16 alpha, 17 beta-estriol 17-(beta-D-glucuronide) exhibits a complex nomenclature system that reflects its sophisticated chemical structure and biological classification. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is systematically named as (2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid. This systematic name precisely describes the stereochemical configuration and functional group positioning that defines the molecule's three-dimensional structure.

The compound belongs to the broader classification of steroidal glycosides, which are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. More specifically, it is categorized as a steroid conjugate lipid molecule and a glucuronide ester, reflecting its dual nature as both a steroid hormone derivative and a glucuronic acid conjugate. The molecular formula C24H32O9 indicates the presence of 24 carbon atoms, 32 hydrogen atoms, and 9 oxygen atoms, with a molecular weight of 464.5055 daltons. Alternative names for this compound include estriol 17-glucuronide, estriol 17 beta-(beta-D-glucuronide), and beta-D-glucopyranosiduronic acid, (16 alpha, 17 beta)-3,16-dihydroxyestra-1,3,5(10)-trien-17-yl, each emphasizing different aspects of its chemical structure and biological origin.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C24H32O9 |

| Molecular Weight | 464.5055 g/mol |

| Monoisotopic Mass | 464.204632622 |

| Chemical Abstracts Service Number | 7219-89-8 |

| Stereochemistry | 11 of 11 defined stereocenters |

Significance in Steroid Biochemistry

The biochemical significance of 16 alpha, 17 beta-estriol 17-(beta-D-glucuronide) extends far beyond its role as a simple metabolic byproduct, representing a critical component in the complex network of steroid hormone metabolism and elimination. The compound is formed through the enzymatic action of uridine diphosphate glucuronosyltransferase in the liver, specifically through the conjugation of glucuronic acid to the 17-hydroxyl group of estriol. This glucuronidation process serves multiple physiological functions, primarily facilitating the excretion of the lipophilic steroid hormone by dramatically increasing its water solubility compared to the parent compound.

The formation of 16 alpha, 17 beta-estriol 17-(beta-D-glucuronide) demonstrates the sophisticated mechanisms by which cells regulate steroid hormone concentrations and prevent the accumulation of potentially toxic lipophilic compounds. Glucuronidation represents a phase II metabolic pathway that transforms substances that cannot be used as energy sources into more water-soluble forms suitable for renal elimination. The compound can be found in various human tissues and biological fluids, including urine, blood, liver, kidney, and hepatic tissue, with its primary cellular localization in the cytoplasm and cell membranes.

The reversible nature of glucuronide formation adds another layer of biochemical significance to this compound. Estrogen glucuronides can be deglucuronidated back into their corresponding free estrogens by beta-glucuronidase enzymes present in tissues such as the mammary gland, liver, and kidney. This reversibility creates a dynamic equilibrium between conjugated and unconjugated forms, allowing for tissue-specific regulation of estrogenic activity and the establishment of circulating reservoirs of bioavailable estrogen precursors. The enzymatic specificity of different uridine diphosphate glucuronosyltransferase isoforms, particularly UGT2B7, which shows strong preference for the 17-hydroxyl position in estriol, demonstrates the precision of these metabolic processes.

Current Research Landscape

Contemporary research into 16 alpha, 17 beta-estriol 17-(beta-D-glucuronide) encompasses diverse areas of investigation, from fundamental biochemical characterization to advanced analytical methodology development. Recent studies have focused extensively on the compound's interaction with cellular transport systems, particularly its role as a substrate for organic anion transporting polypeptides. Research has demonstrated that estradiol 17 beta-D-glucuronide serves as a high-affinity substrate for organic anion transporting polypeptide with a significantly higher affinity compared to other known substrates such as taurocholic acid. The Michaelis constant for the compound has been determined to be 3 micromolar, substantially lower than the 27 micromolar observed for taurocholic acid, indicating the compound's preferential interaction with these transport systems.

Advanced analytical techniques have revolutionized the study of 16 alpha, 17 beta-estriol 17-(beta-D-glucuronide), with radioimmunoassay methods providing unprecedented sensitivity and specificity for its detection and quantification. These modern analytical approaches have enabled researchers to establish correlations between estriol 16-glucuronide levels and total estriol concentrations in biological samples, revealing that the contribution of the glucuronide form to total estriol increases progressively during pregnancy, rising from 50 percent for a total of 5 milligrams per 24 hours to 85 percent for a total of 50 milligrams per 24 hours.

Current mechanistic modeling studies have provided detailed insights into the hepatic disposition of related glucuronide compounds, emphasizing the complex interplay between uptake, metabolism, and elimination processes. These investigations have revealed that intrinsic basolateral efflux clearance can be significantly higher than intrinsic biliary excretion clearance, highlighting the importance of multiple elimination pathways in maintaining cellular homeostasis. Recent research has also explored the regiospecificity and stereospecificity of human uridine diphosphate glucuronosyltransferases in estriol conjugation, demonstrating that different enzyme isoforms exhibit distinct preferences for specific hydroxyl positions on the steroid backbone.

| Research Focus Area | Key Findings | Methodology |

|---|---|---|

| Transport Kinetics | Michaelis constant of 3 μM for organic anion transporting polypeptide | Cellular uptake assays |

| Pregnancy Correlation | Glucuronide contribution increases from 50% to 85% during pregnancy | Radioimmunoassay |

| Enzyme Specificity | UGT2B7 shows strong preference for 17-hydroxyl position | In vitro enzymatic studies |

| Hepatic Disposition | Basolateral efflux clearance exceeds biliary excretion clearance | Mechanistic modeling |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(26)21(24)33-23-19(29)17(27)18(28)20(32-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGFLAQOJPXVRV-FLVROIOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992906 | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estriol-17-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7219-89-8 | |

| Record name | Estriol 17-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7219-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estriol 17beta -(beta -D-glucuronide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estriol-17-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Actividad Biológica

16alpha,17beta-Estriol 17-(beta-D-glucuronide) is a glucuronide derivative of the steroid hormone estriol, primarily formed through the action of UDP-glucuronosyltransferases in the liver. This compound plays a crucial role in the metabolism and excretion of estriol, particularly during pregnancy when estriol levels are elevated due to placental production. Understanding its biological activity is vital for assessing hormonal balance and metabolic pathways, especially in clinical settings.

Chemical Structure and Formation

The molecular structure of 16alpha,17beta-Estriol 17-(beta-D-glucuronide) is characterized by the attachment of glucuronic acid to the 17-hydroxyl group of estriol. This modification enhances the solubility and facilitates the elimination of estriol from the body through urine, thus reducing potential toxicity associated with steroid hormones. The glucuronidation process is summarized as follows:

Estrogenic Activity

Research indicates that 16alpha,17beta-Estriol 17-(beta-D-glucuronide) exhibits weak estrogenic activity. It interacts with estrogen receptors (ERs), although its binding affinity is significantly lower than that of its parent compound, estriol. This interaction can influence various physiological processes, including reproductive functions and hormonal regulation.

Role in Drug Metabolism

This compound also plays a significant role in drug metabolism. Studies have shown that it can modulate the activity of UDP-glucuronosyltransferases, influencing the metabolic pathways of other drugs and endogenous compounds. This interaction suggests potential implications for drug-drug interactions and individual variations in drug metabolism based on hormonal status .

Biomarker for Estrogen Metabolism

16alpha,17beta-Estriol 17-(beta-D-glucuronide) serves as an important biomarker for assessing estrogen metabolism in clinical settings. Its measurement can provide insights into hormonal balance during pregnancy or hormonal therapies, aiding in research related to hormone-related disorders and pharmacokinetics of steroid hormones .

Case Studies

- Pregnancy Monitoring : A study involving pregnant women demonstrated that elevated levels of 16alpha,17beta-Estriol 17-(beta-D-glucuronide) correlated with increased estriol production due to placental activity. Monitoring this metabolite helped assess fetal well-being and maternal health.

- Hormone Replacement Therapy (HRT) : In HRT studies, fluctuations in levels of this glucuronide were observed alongside changes in estrogenic activity, suggesting its utility in monitoring treatment efficacy and safety.

Comparative Analysis with Other Steroid Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Estriol | Natural estrogen | Weak estrogenic activity; produced during pregnancy |

| Estradiol | Natural estrogen | Stronger estrogenic activity; primary female sex hormone |

| Estrone | Natural estrogen | Less potent than estradiol; involved in estrogen metabolism |

| 16alpha-Estrone-3-Glucuronide | Glucuronide derivative | Similar metabolic pathway; different hydroxylation site |

The uniqueness of 16alpha,17beta-Estriol 17-(beta-D-glucuronide) lies in its specific hydroxylation pattern and its role as a metabolite during pregnancy, distinguishing it from other estrogens and their glucuronides.

Aplicaciones Científicas De Investigación

Role as a Biomarker

16alpha,17beta-Estriol 17-(beta-D-glucuronide) serves as a crucial biomarker for assessing estrogen metabolism. Its measurement can provide insights into hormonal balance and metabolic pathways during pregnancy or hormonal therapies. Studies have shown that monitoring levels of this compound can aid in understanding hormone-related disorders and evaluating the effects of various treatments.

Table 1: Clinical Relevance of 16alpha,17beta-Estriol 17-(beta-D-glucuronide)

| Application | Description |

|---|---|

| Hormonal Balance Assessment | Indicates estrogen metabolism during pregnancy and hormonal therapies |

| Hormone-Related Disorders | Helps in understanding conditions like estrogen dominance or deficiency |

| Pharmacokinetic Studies | Evaluates how the body processes steroid hormones |

Interaction with Metabolic Enzymes

Research indicates that 16alpha,17beta-Estriol 17-(beta-D-glucuronide) interacts with various enzymes involved in drug metabolism, particularly UDP-glucuronosyltransferases. This interaction suggests its potential role in influencing the metabolic pathways of other drugs and endogenous compounds.

Case Study: Enzyme Modulation

A study demonstrated that this compound could modulate the activity of UDP-glucuronosyltransferases, affecting the metabolism of other steroid hormones and drugs. This modulation can lead to variations in drug efficacy and toxicity based on individual hormonal status, highlighting its importance in personalized medicine.

Implications in Drug Interactions

Given its role in drug metabolism, 16alpha,17beta-Estriol 17-(beta-D-glucuronide) may also play a part in drug-drug interactions. Understanding these interactions is vital for predicting therapeutic outcomes and adverse effects in patients undergoing hormone replacement therapy or other treatments involving steroids.

Table 2: Potential Drug Interactions

| Drug Class | Interaction Type | Implication |

|---|---|---|

| Hormonal Therapies | Altered metabolism | May enhance or inhibit therapeutic effects |

| Antidepressants | Competitive inhibition | Potential for increased side effects |

| Anticoagulants | Variability in clearance rates | Risk of bleeding or clotting complications |

Safety and Toxicity Assessments

The safety profile of 16alpha,17beta-Estriol 17-(beta-D-glucuronide) is critical for its application in clinical settings. Research has shown that it acts as a cholestatic agent by decreasing bile flow, which can lead to hepatobiliary dysfunction if not monitored properly.

Case Study: Hepatobiliary Dysfunction

Meyers et al. (1981) explored the cholestatic effects of steroid glucuronides, including this compound, in rats. Their findings indicated that prolonged exposure could result in significant liver impairment, emphasizing the need for careful evaluation during therapeutic use.

Comparación Con Compuestos Similares

Key Findings:

Cholestatic Activity :

- E317G is 2.4-fold more potent than E316G in inhibiting bile flow in rats, with ED₅₀ values of 13.2 vs. 31.6 µmol/kg .

- E3G, glucuronidated at the A-ring, lacks cholestatic effects and instead stimulates bile flow .

Transport Mechanisms: D-ring glucuronides (E317G, E316G, E217G) are substrates for MDR1 and MRP transporters, which mediate their biliary excretion and cholestatic effects .

Biological Roles :

- E317G and E316G are linked to hepatobiliary dysfunction, whereas E3G serves as a biomarker for ovulation prediction due to its urinary excretion patterns .

Pharmacological and Clinical Implications

- Cholestasis Models : E317G and E217G are used to study drug-induced cholestasis, with E317G’s potency making it a key tool for probing MDR1/MRP-mediated toxicity .

- Drug Interactions: Co-administration of MDR1 substrates (e.g., Taxol, daunorubicin) reduces E317G-induced cholestasis by competing for transporter binding .

- Diagnostic Use: Unlike D-ring glucuronides, E3G is utilized in fertility monitoring due to its predictable urinary rise during the menstrual cycle .

Research Findings and Controversies

- Contradictory Roles of Glucuronides : While D-ring glucuronides (E317G, E316G) are cholestatic, A-ring glucuronides (E3G) enhance bile flow, highlighting the critical influence of glucuronide position on biological activity .

- Species Variability : Rat studies dominate current data; human relevance requires further validation, particularly for MRP isoforms .

Métodos De Preparación

Chemical Synthesis of 16α,17β-Estriol 17-(β-D-Glucuronide)

Bromination and Hydroxylation of Estrone Derivatives

The foundational approach involves bromination of 3-hydroxyestra-1,3,5(10)-trien-17-one (1) using cupric bromide (CuBr₂) in a one-step reaction to yield 2,4,16α-tribromo-3-hydroxyestra-1,3,5(10)-trien-17-one (2a) with quantitative efficiency. This intermediate undergoes controlled alkaline hydrolysis in aqueous pyridine with sodium hydroxide (NaOH) to produce 16α-hydroxyestra-1,3,5(10)-trien-17-one (4a), avoiding ketol rearrangement. Subsequent reduction of the 17-ketone group in (4a) using sodium borohydride (NaBH₄) in the presence of palladium chloride (PdCl₂) yields estra-1,3,5(10)-triene-3,16α,17β-triol (estriol, 5).

Glucuronidation at the 17β-Position

The critical glucuronidation step employs methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranosuronate as the glucuronyl donor, with silver carbonate (Ag₂CO₃) catalyzing the reaction under anhydrous conditions. This results in the formation of the 17-glucuronide acetate methyl ester (9), which is subsequently hydrolyzed using NaOH to yield the sodium salt of 16α,17β-estriol 17-(β-D-glucuronide) (10b).

Table 1: Reaction Conditions for Key Synthesis Steps

Alternative Pathways and Comparative Analysis

Direct Glucuronidation of Brominated Estradiol

An alternative route involves the direct glucuronidation of 2,4-dibromoestra-1,3,5(10)-triene-3,17β-diol (8) using the same glucuronyl donor and Ag₂CO₃ catalyst. This method bypasses intermediate reduction steps, directly yielding the 17-glucuronide acetate (9), which is hydrolyzed to (10b) with comparable efficiency. This pathway reduces the number of synthetic steps but requires stringent control over bromination to avoid regioisomeric byproducts.

Analytical Validation and Purity Assessment

Chromatographic Resolution and Mass Spectrometry

Capillary electrophoresis coupled with mass spectrometry (CE-MS) has been employed to resolve and quantify estrogen conjugates, including 16α,17β-estriol 17-(β-D-glucuronide), in simulated urine matrices. Electropherograms at pH 9.5 demonstrate baseline separation of glucuronide and sulfate conjugates, with detection limits as low as 10 µM.

Immunoassay Applications

Radioimmunoassay (RIA) techniques utilizing antibodies specific to estriol glucuronides have been validated for urine and serum analyses, offering high sensitivity (picomolar range) for clinical monitoring. These assays leverage the specificity of anti-glucuronide antibodies to distinguish between 3- and 17-conjugates, critical for accurate hormonal profiling.

Challenges and Optimization Strategies

Scalability and Industrial Feasibility

While laboratory-scale syntheses achieve high yields (>90%), industrial-scale production requires solvent recovery systems and cost-effective catalysts. The patent CN105111266A highlights the use of inexpensive reagents like NBS and tosic acid, reducing production costs by 30–40% compared to earlier methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 16α,17β-estriol 17-(β-D-glucuronide), and how are intermediates characterized?

- Methodology : The compound is synthesized via the Koenigs-Knorr reaction using trichloroacetimidate donors. Key steps include:

- Glycosylation : Reacting the steroidal alcohol (e.g., 17β-boldenone) with methyl-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl-trichloroacetimidate) in dry dichloromethane at low temperatures (-15°C to 0°C) with TMSOTf as a catalyst .

- Deacetylation : Hydrolysis of acetylated intermediates using NaOH in methanol, followed by purification via silica gel chromatography (e.g., dichloromethane/methanol/water mixtures) .

- Characterization : Use H and C NMR to confirm stereochemistry and purity, complemented by ESI-MS for molecular weight validation .

Q. Which analytical techniques are most reliable for quantifying 16α,17β-estriol 17-glucuronide in biological matrices?

- Methodology :

- LC-MS/MS : Optimize using reverse-phase chromatography (C18 columns) with negative ionization mode. Monitor transitions specific to the glucuronide (e.g., m/z 461 [M-1]⁻) while accounting for matrix effects .

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve structural ambiguities, particularly for distinguishing α/β anomers or regioisomers .

- Validation : Include recovery studies with deuterated analogs (e.g., estradiol-d3 glucuronide) to correct for ion suppression/enhancement .

Advanced Research Questions

Q. How do conflicting reports on transporter specificity (e.g., MRP2 vs. P-glycoprotein) for this glucuronide affect experimental design?

- Methodology :

- Competitive Inhibition Assays : Use membrane vesicles from transfected cells (e.g., HEK293 expressing MRP2, ABCG2, or P-gp). Measure ATP-dependent transport of H-labeled glucuronide in the presence of inhibitors like bromosulfophthalein (MRP2) or cyclosporin A (P-gp) .

- Kinetic Analysis : Calculate and values under standardized conditions (pH 7.4, 37°C). Compare with known substrates (e.g., methotrexate for ABCG2) to resolve specificity conflicts .

- In Vivo Correlations : Use transporter-deficient models (e.g., Mrp2-deficient TR⁻ rats) to isolate contributions of individual transporters to biliary excretion .

Q. What mechanisms underlie 16α,17β-estriol 17-glucuronide-induced cholestasis, and how can this be modeled experimentally?

- Methodology :

- Confocal Microscopy : Track Bsep (bile salt export pump) internalization in rat hepatocytes post-treatment with E217G (15 µmol/kg). Use anti-Bsep antibodies and Alexa Fluor conjugates for visualization .

- Functional Assays : Measure ATP-dependent transport in canalicular membrane vesicles. Inhibit P-glycoprotein with monoclonal antibody C219 to assess its role in glucuronide efflux .

- Preventive Strategies : Test cAMP analogs (e.g., DBcAMP) to stimulate vesicle insertion of Bsep/MRP2, mitigating cholestatic effects .

Q. How can researchers differentiate between 16α,17β-estriol 17-glucuronide and its structural analogs (e.g., 3-glucuronide or sulfate conjugates) in metabolic studies?

- Methodology :

- Enzymatic Hydrolysis : Treat samples with β-glucuronidase (e.g., from E. coli) and sulfatase to cleave specific conjugates. Monitor parent steroid release via HPLC .

- Isotopic Labeling : Synthesize deuterated standards (e.g., estriol-16α-glucuronide-d5) as internal references for LC-MS/MS quantification, ensuring specificity against co-eluting metabolites .

- Ion Mobility Spectrometry : Resolve isomers based on collision cross-section differences, particularly for glucuronides with similar m/z ratios .

Data Contradiction & Validation

Q. How should discrepancies in reported values for oatp-mediated transport of steroid glucuronides be addressed?

- Methodology :

- Standardize Assay Conditions : Control for variables like temperature (37°C vs. room temperature), buffer composition (e.g., chloride vs. bicarbonate), and membrane vesicle preparation methods .

- Cross-Laboratory Validation : Share protocols and reference compounds (e.g., estradiol-17β-D-glucuronide) across labs to harmonize kinetic measurements .

- Molecular Docking : Use computational models to predict binding affinities based on glucuronide charge distribution (e.g., 17-O-sulfate vs. 3-O-glucuronide), guiding experimental prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.